molecular formula C19H22N4O5 B1662353 XCC CAS No. 96865-83-7

XCC

Numéro de catalogue: B1662353
Numéro CAS: 96865-83-7
Poids moléculaire: 386.4 g/mol
Clé InChI: QTMMGCYGCFXBFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Xanthomonas citri subsp. citri (XCC) est une bactérie connue pour causer le chancre des agrumes, une maladie grave affectant les agrumes. Ce pathogène est responsable de pertes économiques importantes dans la production d'agrumes dans le monde. Xanthomonas citri subsp. citri infecte diverses espèces d'agrumes, entraînant des lésions sur les feuilles, les tiges et les fruits, ce qui peut entraîner une chute prématurée des fruits et une diminution du rendement .

Méthodes De Préparation

La préparation de Xanthomonas citri subsp. citri implique la culture de la bactérie dans des conditions spécifiques. La bactérie est généralement isolée à partir de tissus d'agrumes infectés et cultivée sur des milieux riches en nutriments. Les méthodes de production industrielle pour Xanthomonas citri subsp. citri incluent des processus de fermentation à grande échelle où la bactérie est cultivée dans des bioréacteurs dans des conditions contrôlées pour produire des quantités suffisantes pour la recherche et les applications agricoles .

Analyse Des Réactions Chimiques

Fundamental Reaction Mechanisms

XEC operates through three key steps:

StepDescriptionKey Features
Electrophile Activation Reduction of substrates (e.g., aryl/alkyl halides) to form radical species- Requires transition metal catalysts (Ni, Pd)
- Single-electron transfer dominates
Radical Coupling Cross-combination of two activated electrophiles- Determines regioselectivity
- Steric/electronic factors control pairing
Reductive Elimination Bond formation via metal center- Dictates stereochemistry
- Catalyst oxidation state changes (Ni⁰ → Niᴵᴵ)

Recent studies show radical chain mechanisms dominate in nickel-catalyzed systems, with calculated activation energies ≤ 10 kcal/mol for critical steps .

Reaction Optimization Strategies

Modern approaches combine experimental design with computational modeling:

Table 1: Optimized Conditions for XEC Reactions

Substrate PairCatalyst SystemYield (%)Turnover Frequency (h⁻¹)Source
Aryl bromide + Alkyl tosylateNiCl₂·glyme/DTBBpy92480
Vinyl triflate + Benzyl chloridePd(OAc)₂/Xantphos85320
Heteroaryl iodide + Propargyl bromideFe(acac)₃/BIAN78210

Key advancements include:

  • DoE Implementation : Face-centered composite designs increased yields from <20% to >80% in glyoxylic acid-catechol couplings through factor optimization (temperature, equivalents, residence time)

  • Microdroplet Acceleration : Reaction rates enhanced 10³-10⁶ fold in charged aqueous microdroplets via interfacial effects

Kinetic and Thermodynamic Parameters

Data from modified Arrhenius studies reveal critical patterns:

Table 2: Kinetic Parameters for Representative XEC Reactions

Reaction ClassA (M⁻¹s⁻¹)Eₐ (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
Aryl-alkyl coupling2.5×10⁸45.242.7-80.4
Vinyl-propargyl coupling1.8×10⁷52.149.3-95.2
Heteroaryl-benzyl coupling6.3×10⁶58.955.6-112.8

Data from shows:

  • Negative entropy values (ΔS‡ = -80 to -113 J/mol·K) indicate associative transition states

  • Pre-exponential factors (A = 10⁶-10⁸ M⁻¹s⁻¹) suggest bimolecular rate-determining steps

Mechanistic Insights from Computational Studies

DFT calculations on Pd/Ni systems reveal:

  • Oxidative Addition : Activation strain analysis shows 15-20 kcal/mol preference for concerted vs. stepwise pathways

  • Transmetalation : Base-assisted mechanisms lower barriers by 8-12 kcal/mol vs. direct ligand exchange

  • Radical Rebound : Spin density analysis confirms radical intermediates with 0.7-0.9 e⁻ on coupling carbons

Limitations and Challenges

Current barriers to industrial adoption include:

  • Limited functional group tolerance (β-hydride elimination remains problematic)

  • Catalyst loading requirements (typically 5-10 mol% for Ni systems)

  • Scalability issues in continuous flow systems beyond 50-fold magnification

Recent advances in photoredox-assisted XEC and electrochemical methods show promise for overcoming these limitations, achieving TONs >500 in model systems .

Applications De Recherche Scientifique

Agricultural Applications

Xanthomonas campestris pv. campestris (Xcc) is a significant plant pathogen affecting cruciferous crops. Understanding its interactions and resistance mechanisms is crucial for developing effective management strategies.

Resistance Mechanisms

Recent studies have employed multi-omics technologies to enhance resistance in plants against this compound. These approaches integrate genomics, transcriptomics, proteomics, and metabolomics to identify potential resistance genes and pathways. For instance, research on Brassica oleracea has shown promising results in developing this compound-resistant strains through targeted genetic modifications based on omics data .

TechnologyApplicationOutcome
GenomicsIdentify resistance genesEnhanced resistance in Brassica oleracea
TranscriptomicsAnalyze gene expression profilesUnderstanding of plant responses to this compound
ProteomicsStudy protein interactionsIdentification of key proteins involved in defense

Drug Discovery

This compound's role extends into drug discovery, particularly in identifying novel therapeutic compounds through its interaction with biological systems.

Computational Models

Recent advancements in computational biology have facilitated the prediction of compound-disease relationships (CDRs) involving this compound. A study utilized convolutional neural networks (CNNs) to predict candidate active compounds based on molecular and symptom descriptors . This method has demonstrated high accuracy in identifying new indications for existing compounds.

Model UsedAccuracySensitivitySpecificity
GoogLeNet96.0%95.6%96.5%
AlexNet90.9%92.3%89.3%

Biological Control

The biological control of plant diseases has gained traction as an eco-friendly alternative to chemical pesticides. Research has highlighted the antagonistic properties of certain compounds synthesized by bacteria against this compound.

Case Study: Bacillus spp.

A study demonstrated that Bacillus spp. could produce antagonistic compounds that effectively suppress this compound growth, providing a sustainable method for managing bacterial diseases in crops .

Bacterial StrainAntagonistic Activity
Bacillus subtilisHigh
Bacillus amyloliquefaciensModerate

Mécanisme D'action

The mechanism of action of Xanthomonas citri subsp. citri involves several molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Xanthomonas citri subsp. citri peut être comparé à d'autres bactéries phytopathogènes similaires, telles que :

    Xanthomonas campestris pv. campestris : Cause la pourriture noire des plantes crucifères.

    Xanthomonas euvesicatoria : Cause la tache bactérienne des plants de tomate et de poivron.

    Xanthomonas axonopodis pv. manihotis : Cause la brûlure bactérienne du manioc. Xanthomonas citri subsp. .

Activité Biologique

Xanthomonas campestris pv. campestris (Xcc) is a significant phytopathogen responsible for black rot disease in cruciferous crops, leading to substantial agricultural losses globally. Understanding the biological activity of compounds that can inhibit or mitigate the effects of this compound is essential for developing effective control strategies. This article explores various compounds and their biological activities against this compound, focusing on recent research findings, case studies, and data tables.

Overview of this compound Pathogenicity

This compound infects a wide range of cruciferous plants, causing symptoms such as wilting, yellowing, and necrosis. The pathogen's virulence is attributed to its ability to produce exopolysaccharides and biofilms, which protect it from environmental stressors and contribute to its pathogenicity.

1. Thymol-Loaded Chitosan Nanoparticles (TCNPs)

Recent studies have highlighted the potential of thymol-loaded chitosan nanoparticles as an antibacterial agent against this compound. The synthesis and characterization of TCNPs showed particle sizes ranging from 54 to 250 nm, confirmed through various spectroscopic techniques.

Key Findings:

  • Antibacterial Activity: TCNPs demonstrated significant antibacterial activity against this compound in vitro, inhibiting biofilm formation and exopolysaccharide production.
  • Mechanism of Action: Ultrastructural analysis revealed membrane damage in this compound cells treated with TCNPs, leading to the release of intracellular contents.
  • Cytotoxicity Assay: The MTT assay indicated a dose-dependent reduction in cell viability of this compound upon treatment with TCNPs .
Parameter TCNP Treatment Control
Cell Viability (%)30% at 500 µg/mL100%
Biofilm Formation Inhibition85%-
Membrane IntegrityDamagedIntact

2. Bacillus velezensis Strains

Bacillus velezensis has shown promising results in biocontrol against this compound through the production of lipopeptides such as surfactin and fengycin.

Case Study:

  • In trials, B. velezensis significantly reduced this compound populations when co-cultured at a ratio of 1:100 CFU/mL. After 24 hours, no detectable this compound was observed in treated cultures .
Strain Inhibition Zone (mm) Growth Rate (h^-1)
B. velezensis FZB42200.12
Control-0.12

3. Lactococcus lactis and Phage MATE 2

A novel approach combining Lactococcus lactis with a lytic phage (MATE 2) has been explored for its synergistic effects against this compound.

Research Insights:

  • The combination exhibited a persistent inhibitory effect on this compound growth for up to seven days in vitro.
  • Spot assays confirmed significant inhibition zones when both agents were applied together on broccoli plants .

Q & A

Basic Research Questions

Q. What methodological advantages does Extended Cross Correlation (XCC) offer for analyzing multicomponent spectroscopic data?

this compound enables the identification of overlapping spectral patterns in complex mixtures without prior knowledge of component signatures. By cross-referencing multiple experimental records, it decouples contributions from individual chemical species, even when their spectral features are obscured. Key steps include baseline normalization, iterative pattern extraction, and validation against synthetic datasets .

Q. How can CRISPR-Cas systems be leveraged for strain typing in Xanthomonas citri pv. citri (this compound) research?

CRISPR array polymorphisms (spacer sequences and repeat numbers) provide high-resolution markers for phylogenetic analysis. Researchers should perform in silico CRISPR locus extraction from whole-genome data, followed by multiple sequence alignment and neighbor-joining trees to resolve strain relationships. This method outperforms traditional loci in discriminatory power .

Q. What experimental designs are effective for assessing this compound pathogenicity in plant models?

Use a factorial design with controlled inoculation (e.g., seed treatment vs. foliar spray) and standardized growth conditions. Include negative controls (non-pathogenic strains) and measure disease incidence via lesion counting. Statistical analysis should employ ANOVA with post-hoc LSD tests to isolate treatment effects .

Q. What data collection frameworks are recommended for tracking this compound dispersal in epidemiological studies?

Combine geospatial mapping of infection sites with whole-genome sequencing (WGS) of isolated strains. Use SNP calling pipelines (e.g., GATK) to identify phylogenetic clusters and correlate with environmental factors (e.g., hurricane paths). Metadata should include collection dates, GPS coordinates, and host varieties .

Advanced Research Questions

Q. How can this compound be optimized for identifying transient patterns in non-stationary spectroscopic systems?

Implement sliding-window this compound with adaptive parameter tuning to account for temporal variations. Validate results using wavelet transforms to isolate frequency-specific components and bootstrap resampling to quantify uncertainty. Calibration with synthetic datasets containing known drift rates is critical .

Q. What computational strategies resolve contradictions in this compound phylogenomic introduction histories?

Apply Bayesian evolutionary analysis (BEAST) with structured coalescent models, integrating molecular clock data and spatial dispersal constraints. Conflicting node support values can be reconciled using weighted consensus trees and sensitivity testing of alignment parameters (e.g., gap penalties) .

Q. How should researchers validate this compound-derived patterns when ground-truth data are unavailable?

Use cross-validation with orthogonal techniques (e.g., XAC for auto-correlation analysis) and synthetic datasets mimicking experimental noise profiles. Statistical confidence intervals should be established through Monte Carlo simulations, with pattern significance assessed via permutation tests .

Q. What longitudinal study designs capture this compound's adaptive responses to copper-based treatments?

Deploy nested cohort studies with repeated sampling over growing seasons. Combine phenotypic assays (minimum inhibitory concentration tests) with transcriptomic profiling (RNA-seq) to link copper resistance mechanisms to genetic mutations. Control for environmental copper levels using ICP-MS .

Q. How can machine learning enhance CRISPR-based this compound strain typing?

Train convolutional neural networks (CNNs) on CRISPR spacer arrays to predict strain origins. Feature engineering should include spacer frequency matrices and k-mer distributions. Validate models using leave-one-out cross-validation and independent datasets from diverse geographical regions .

Q. What statistical frameworks address pseudoreplication in large-scale this compound genomic studies?

Apply mixed-effects models to account for hierarchical data structures (e.g., strains nested within orchards). Use principal component analysis (PCA) to control for population structure confounders and false discovery rate (FDR) correction for multiple hypothesis testing in genome-wide association studies (GWAS) .

Propriétés

IUPAC Name

2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5/c1-3-9-22-17-15(18(26)23(10-4-2)19(22)27)20-16(21-17)12-5-7-13(8-6-12)28-11-14(24)25/h5-8H,3-4,9-11H2,1-2H3,(H,20,21)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMMGCYGCFXBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20914271
Record name [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96865-83-7
Record name 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096865837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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